JTE-952
Overview
Description
JTE-952 is a novel compound known for its potent and selective inhibition of the colony stimulating factor 1 receptor (CSF1R). This receptor is a protein-tyrosine kinase specifically expressed in monocyte-lineage cells, such as monocytes and macrophages. This compound has shown significant potential in treating various inflammatory diseases, including rheumatoid arthritis, by inhibiting the activity of CSF1R .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTE-952 involves multiple steps, starting with the preparation of the azetidine core. The key intermediate, (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is synthesized through a series of reactions involving cyclization, coupling, and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
JTE-952 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
JTE-952 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CSF1R and related pathways.
Biology: Helps in understanding the role of CSF1R in monocyte and macrophage biology.
Medicine: Shows potential in treating inflammatory diseases, particularly rheumatoid arthritis, by inhibiting CSF1R activity
Industry: Used in the development of new therapeutic agents targeting CSF1R.
Mechanism of Action
JTE-952 exerts its effects by selectively inhibiting the activity of CSF1R. This inhibition prevents the phosphorylation of CSF1R in human macrophages, thereby blocking the CSF1-induced proliferation of these cells. The compound also inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation . This dual action makes this compound a potent anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
PLX3397 (Pexidartinib): Another CSF1R inhibitor with similar applications in treating inflammatory diseases.
BLZ945: A CSF1R inhibitor used in preclinical studies for neurodegenerative diseases.
GW2580: A CSF1R inhibitor with a different chemical structure but similar biological activity.
Uniqueness of JTE-952
This compound stands out due to its high selectivity and potency in inhibiting CSF1R. It has shown greater efficacy in reducing inflammation and bone destruction in preclinical models compared to other CSF1R inhibitors . Additionally, this compound has a favorable pharmacokinetic profile, making it a promising candidate for clinical use .
Biological Activity
JTE-952 is a novel compound recognized for its potent biological activity as a colony stimulating factor 1 receptor (CSF1R) inhibitor. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, particularly in the context of inflammatory diseases such as rheumatoid arthritis (RA).
Overview of this compound
This compound is an orally available azetidine compound that selectively inhibits CSF1R, a receptor critical for the differentiation and survival of monocytes and macrophages. The chemical structure of this compound includes a complex arrangement designed to enhance its specificity and efficacy against CSF1R.
Key Characteristics:
- Chemical Structure : (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol
- Inhibitory Concentration :
- CSF1R: IC50 = 11.1 nmol/L
- Osteoclast differentiation: IC50 = 2.8 nmol/L
This compound exerts its biological effects primarily through the inhibition of CSF1R kinase activity. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to macrophage activation and osteoclast differentiation, which are pivotal in inflammatory processes.
Inhibition of Proinflammatory Cytokines
Studies have shown that this compound significantly reduces the production of proinflammatory cytokines in human macrophages. For instance, it effectively inhibited lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses.
In Vitro Studies
In vitro studies demonstrate that this compound can completely inhibit osteoclast differentiation from human monocytes at very low concentrations. This property is particularly relevant in the context of RA, where osteoclasts play a crucial role in bone destruction.
In Vivo Studies
In animal models, this compound has shown promising results in attenuating disease severity:
- Collagen-Induced Arthritis Model : Administration of this compound resulted in significant reductions in bone destruction scores and inflammation markers.
- Combination Therapy : When used alongside methotrexate, this compound enhanced therapeutic outcomes compared to either treatment alone.
Case Studies and Research Findings
The following table summarizes key findings from various studies investigating the effects of this compound on inflammatory conditions:
Study Type | Model | Dose | Key Findings |
---|---|---|---|
In Vitro | Human Monocytes | 2.8 nmol/L | Complete inhibition of osteoclast differentiation |
In Vivo | Collagen-Induced Arthritis Mice | ≥3 mg/kg | Reduced severity of arthritis and bone destruction |
Combination Therapy | RA Model | This compound + Methotrexate | Enhanced reduction in inflammation and bone damage |
Clinical Implications
Given its specific action on CSF1R and its ability to inhibit osteoclast formation, this compound holds potential as a therapeutic agent for treating RA and possibly other inflammatory diseases characterized by excessive macrophage activity. Its oral bioavailability enhances its attractiveness as a treatment option.
Properties
Molecular Formula |
C30H34N2O6 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone |
InChI |
InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1 |
InChI Key |
LTTJGQBDGMNWHJ-SANMLTNESA-N |
SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTE-952; JTE 952; JTE952 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.